6-(Dipropylamino)nicotinaldehyde
Description
6-(Dipropylamino)nicotinaldehyde is a nicotinaldehyde derivative featuring a dipropylamino group (-N(C₃H₇)₂) at the 6-position of the pyridine ring. This compound belongs to the 6-membered heterocycles class and is typically utilized in organic synthesis, pharmaceutical research, or as a precursor for bioactive molecules . However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog . Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol.
Properties
CAS No. |
1355226-15-1 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.289 |
IUPAC Name |
6-(dipropylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H18N2O/c1-3-7-14(8-4-2)12-6-5-11(10-15)9-13-12/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
XFTLXXUIVRZKGO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC=C(C=C1)C=O |
Synonyms |
6-(dipropylaMino)nicotinaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
6-(1-Pyrrolidinyl)nicotinaldehyde
Molecular Formula : C₁₀H₁₂N₂O
CAS RN : 261715-39-3
Purity : ≥97%
Physical Properties : Melting point: 89–90°C .
Hazards :
- Hazard symbol: XN (Harmful)
- Risk phrases: R20/21/22 (harmful if inhaled, in contact with skin, or swallowed), R36/37/38 (irritating to eyes, respiratory system, and skin), R42 (may cause sensitization by inhalation) .
Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive aldehyde group and heterocyclic structure.
Key Differences vs. 6-(Dipropylamino)nicotinaldehyde:
6-(2-Hydroxyethylamino)nicotinaldehyde
Molecular Formula: C₉H₁₁N₂O₂ (estimated) CAS RN: Not explicitly listed in evidence. Hazards: Limited data, but hydroxyethylamino substituents may increase hydrophilicity and alter toxicity profiles. Applications: Potential use in drug discovery due to the hydroxyl group’s hydrogen-bonding capacity .
Key Differences vs. This compound:
- Functional Group: Hydroxyethylamino (-NH-CH₂CH₂OH) substituent introduces polarity, improving aqueous solubility.
- Synthetic Utility : The hydroxyl group enables conjugation or further derivatization (e.g., esterification).
2-(Dipropylamino)ethanethiol
Molecular Formula: C₈H₁₉NS CAS RN: 5842-06-8 Regulatory Status: Listed under Schedule 2B12 (Chemical Weapons Convention), indicating restricted use . Applications: Likely employed in controlled synthesis of organophosphate analogs or detoxification studies.
Key Differences vs. This compound:
- Functional Group : Thiol (-SH) instead of aldehyde (-CHO), enabling disulfide bond formation.
- Reactivity : Thiols are prone to oxidation, requiring inert storage conditions.
Cyclopropyl-Substituted Nicotinaldehydes
Examples:
- 6-(Cyclopropylmethylamino)nicotinaldehyde (CAS: 1346808-07-8)
- 6-(Cyclopropylsulfonyl)nicotinaldehyde (CAS: 2415308-69-7)
Key Differences vs. This compound:
- Substituent Effects : Cyclopropyl groups may improve metabolic stability in drug candidates compared to alkyl chains.
- Synthetic Complexity : Cyclopropane synthesis requires specialized reagents (e.g., Simmons-Smith conditions).
Comparative Data Table
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